molecular formula C17H16N2O7 B14255879 O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine CAS No. 189639-32-5

O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine

Cat. No.: B14255879
CAS No.: 189639-32-5
M. Wt: 360.3 g/mol
InChI Key: NQMXAMOYHAESPO-CFMCSPIPSA-N
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Description

O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine is a derivative of the amino acid tyrosine, modified with a carboxy group and a nitrophenyl group. This compound is of interest due to its photolabile properties, meaning it can undergo photolysis when exposed to light, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine typically involves the protection of the phenolic oxygen of tyrosine with a carboxy-2-nitrophenyl group. This can be achieved through a series of reactions, including esterification and nitration. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to different oxidized forms of the compound .

Scientific Research Applications

O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism by which O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine exerts its effects involves the absorption of light, leading to the cleavage of the nitrophenyl group and the release of the active tyrosine derivative. This photolysis process is highly specific and can be controlled by adjusting the wavelength and intensity of the light source .

Comparison with Similar Compounds

Similar Compounds

  • O-[Carboxy(2-nitrophenyl)methyl]-L-phenylalanine
  • O-[Carboxy(2-nitrophenyl)methyl]-L-tryptophan
  • O-[Carboxy(2-nitrophenyl)methyl]-L-serine

Uniqueness

O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine is unique due to its specific photolabile properties, which make it particularly useful in applications requiring precise control over the release of active compounds. Its ability to undergo photolysis under mild conditions without affecting other functional groups in the molecule sets it apart from similar compounds .

Properties

CAS No.

189639-32-5

Molecular Formula

C17H16N2O7

Molecular Weight

360.3 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[carboxy-(2-nitrophenyl)methoxy]phenyl]propanoic acid

InChI

InChI=1S/C17H16N2O7/c18-13(16(20)21)9-10-5-7-11(8-6-10)26-15(17(22)23)12-3-1-2-4-14(12)19(24)25/h1-8,13,15H,9,18H2,(H,20,21)(H,22,23)/t13-,15?/m0/s1

InChI Key

NQMXAMOYHAESPO-CFMCSPIPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(C(=O)O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)OC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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